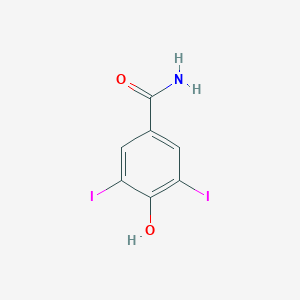

3,5-二碘-4-羟基苯甲酰胺

描述

3,5-Diiodo-4-hydroxybenzamide is a biochemical compound with the molecular formula C7H5I2NO2 and a molecular weight of 388.93 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 3,5-Diiodo-4-hydroxybenzamide can be analyzed using NMR spectroscopy. The 1H NMR spectrum shows peaks at 7.296 (1H, br s, NH2), 7.929 (1H, br s, NH2), 8.240 (2H, s, H-2, H-6). The 13C NMR spectrum shows peaks at 86.00 (C-3, C-5), 129.63 (C-1), 138.79 (C-2, C-6), 158.03 (C-4), 164.94 (CO) .科学研究应用

生物降解和环境影响

- 3,5-二碘-4-羟基苯甲酰胺不被某些细菌酶类如克雷伯氏肺炎杆菌中发现的酶所利用,表明微生物与类似化合物的相互作用具有特异性。这对其在环境中的降解和持久性具有重要意义(McBride, Kenny, & Stalker, 1986)。

药理研究

- 3,5-二碘-4-羟基苯甲酰胺的衍生物,如N-羟基-4-(3-苯基丙酰胺基)苯甲酰胺(HPPB)衍生物,已被研究用于抑制组蛋白去乙酰化酶,显示出在癌症治疗中作为治疗药物的潜力(Jiao et al., 2009)。

农业应用

- 类似于3,5-二碘-4-羟基苯甲酰胺的化合物,如3,5-二碘-4-羟基苯甲酸,已显示出促进某些植物根系生长等有趣效果,这可能具有农业应用价值(Wain, 1977)。

抗寄生虫潜力

- 与3,5-二碘-4-羟基苯甲酰胺相关的新碘酪胺类化合物已显示出对利什曼原虫和克氏锥虫等生物的显著抗寄生虫活性,突显了在治疗寄生虫感染中的潜在应用(Restrepo, Surmay, Jaramillo, & Restrepo, 2018)。

光谱和结构研究

- 对类似于3,5-二碘-4-羟基苯甲酰胺的化合物,如4-羟基苯甲酰胺的光谱研究已为其分子结构和潜在相互作用提供了见解,这在材料科学和制药研究中具有用处(Ramesh et al., 2020)。

诊断应用

- 某些3,5-二碘-4-羟基苯甲酰胺的衍生物已被研究用于医学诊断的潜在用途,例如在医学成像中可视化内部器官(Epstein, Cohen, & Natelson, 1950)。

安全和危害

3,5-Diiodo-4-hydroxybenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

属性

IUPAC Name |

4-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSGRORCMHYJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177731 | |

| Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3,5-diiodobenzamide | |

CAS RN |

2315-78-8 | |

| Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

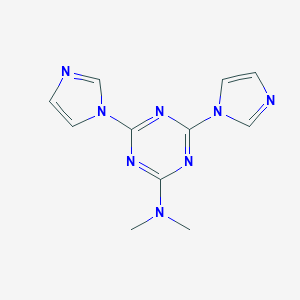

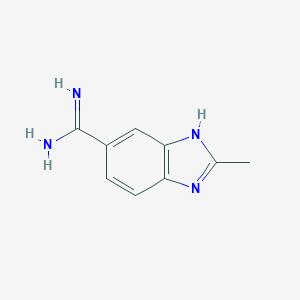

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)

![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)

![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)

![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)

![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)